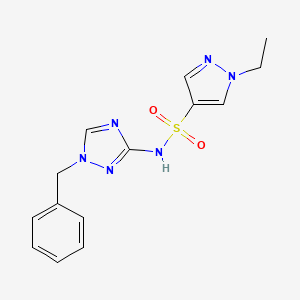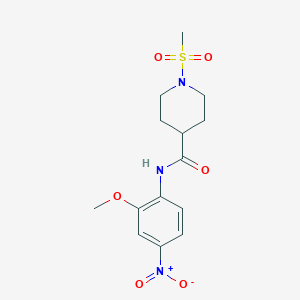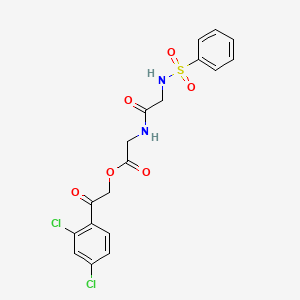![molecular formula C18H14N4O3S2 B4554089 N-{5-[(4-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylacrylamide](/img/structure/B4554089.png)
N-{5-[(4-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylacrylamide
Overview
Description
N-{5-[(4-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylacrylamide is a useful research compound. Its molecular formula is C18H14N4O3S2 and its molecular weight is 398.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 398.05073267 g/mol and the complexity rating of the compound is 529. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Inhibitors of Bacterial Enzymes
One significant application of thiadiazoles, compounds related to N-{5-[(4-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylacrylamide, is their role as inhibitors of bacterial enzymes. For instance, thiadiazoles have been identified as a new class of inhibitors against Staphylococcus aureus sortase A (SrtA), an enzyme critical for bacterial virulence. The study by Wehrli et al. (2019) highlighted that these compounds, including N-(5-((4-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)nicotinamide, exhibit potent inhibitory activity through covalent binding to the active site cysteine of SrtA without affecting bacterial growth in vitro, suggesting a targeted approach to combat bacterial infections (Wehrli et al., 2019).
Antimicrobial and Antituberculosis Agents
Another area of application is the development of antimicrobial and antituberculosis agents. Compounds derived from the thiadiazole structure have shown promising activity against Mycobacterium tuberculosis and other bacteria. For instance, Foroumadi et al. (2004) synthesized thiadiazole derivatives that demonstrated a varying degree of antituberculosis activity, highlighting their potential as therapeutic agents against tuberculosis (Foroumadi et al., 2004).
Anticancer Activity
Thiadiazole derivatives have also been explored for their anticancer properties. A study by Pandey et al. (2019) on thiocarbamide derivatives, which share structural similarities with this compound, revealed that these compounds exhibit significant in vitro cytotoxicity against various human cancer cell lines. This suggests that such compounds could be potential candidates for anticancer drug development (Pandey et al., 2019).
Development of Quality Control Methods
Research is not only focused on the therapeutic applications but also on the development of quality control methods for these compounds. Sych et al. (2018) discussed the development of identification, impurity determination, and quantitative determination methods for derivatives of 1,3,4-thiadiazole, which are crucial for the standardization and quality control of these substances as potential medicinal products (Sych et al., 2018).
Properties
IUPAC Name |
(E)-N-[5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3S2/c23-16(11-8-13-4-2-1-3-5-13)19-17-20-21-18(27-17)26-12-14-6-9-15(10-7-14)22(24)25/h1-11H,12H2,(H,19,20,23)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRXUTXUUUHLFF-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-furylmethyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4554008.png)
![3-({2-[(2-bromobenzoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B4554013.png)

![4-BROMO-N-[1-(4-CHLOROPHENYL)PROPYL]BENZENE-1-SULFONAMIDE](/img/structure/B4554032.png)

![Methyl 3-{[(3-methylpiperidin-1-yl)acetyl]amino}thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B4554051.png)
![4-Bromo-2,5-dimethyl-1-[(3-methylpyrazolyl)sulfonyl]benzene](/img/structure/B4554057.png)
![METHYL (4Z)-2-METHYL-1-(2-METHYLPROPYL)-5-OXO-4-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B4554060.png)
![(5E)-5-{[5-(4-Chloro-2-nitrophenyl)furan-2-YL]methylidene}-1-(3,4-dimethylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B4554078.png)
![ethyl 4-({[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetyl}amino)benzoate](/img/structure/B4554086.png)
![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4554095.png)
![ethyl 2-{[(4-methyl-1-piperazinyl)acetyl]amino}-4-phenyl-3-thiophenecarboxylate diethanedioate](/img/structure/B4554100.png)

![N-(3,4-dimethoxyphenyl)-2-[(3,4-dimethoxyphenyl)acetyl]hydrazinecarboxamide](/img/structure/B4554121.png)
